Beilschmin A

Description

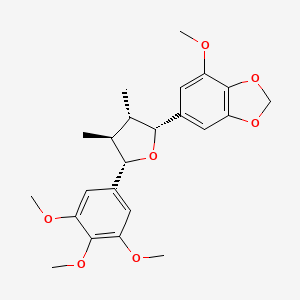

Structure

3D Structure

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

6-[(2R,3S,4S,5S)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]-4-methoxy-1,3-benzodioxole |

InChI |

InChI=1S/C23H28O7/c1-12-13(2)21(15-9-18(26-5)23-19(10-15)28-11-29-23)30-20(12)14-7-16(24-3)22(27-6)17(8-14)25-4/h7-10,12-13,20-21H,11H2,1-6H3/t12-,13-,20-,21+/m0/s1 |

InChI Key |

RKSBJQZDPAGEQW-BKOMJCAWSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C(=C2)OC)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C(=C2)OC)OCO3)C4=CC(=C(C(=C4)OC)OC)OC)C |

Synonyms |

beilschmin A |

Origin of Product |

United States |

Isolation and Characterization of Beilschmin a

Beilschmin A is a naturally occurring tetrahydrofuran-type lignan (B3055560). thieme-connect.comsemanticscholar.org It was first identified and isolated from the chloroform-soluble fraction of the stem of the evergreen tree Beilschmiedia tsangii Merr., a member of the Lauraceae family found in southern Taiwan. thieme-connect.comresearchgate.net The isolation process is part of broader phytochemical investigations into Formosan plants, which have unveiled a variety of novel compounds. thieme-connect.com

The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis. thieme-connect.com Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were instrumental in determining its complex tetrahydrofuran (B95107) core structure. thieme-connect.comresearchgate.net Research has shown that this compound exhibits significant in vitro cytotoxic activities against P-388 (murine leukemia) and HT-29 (human colon adenocarcinoma) cell lines. scielo.br

Chemical Derivatives of Beilschmin a

Biosynthesis and Synthetic Analogues

The chemical complexity of this compound has inspired research into its formation in nature and its recreation in the laboratory.

A plausible biosynthetic pathway has been proposed, positioning this compound within a larger family of related lignans (B1203133). acs.org The proposed pathway begins with the dimerization of sinapyl alcohol to create a dibenzylbutane-type lignan (B3055560). acs.org Subsequent oxidation of this precursor at the benzylic position is thought to yield a key intermediate. acs.org This intermediate can then be transformed through further steps, such as methylation, to form this compound and its close analogue, Beilschmin B. acs.org This proposed route highlights the interconnectedness of various lignans found within Beilschmiedia species. acs.org

The notable biological activity of this compound has made it a target for total synthesis. scielo.br Researchers have successfully synthesized this tetrahydrofuran-type lignan. acs.org These synthetic efforts are often bio-inspired, drawing from the proposed biosynthetic pathway. acs.org For instance, the synthesis of the related gymnothelignan N involved creating a diaryl tetrahydrofuran (B95107) compound, a structure analogous to the core of this compound, which was then elaborated to the final product. acs.org

Isolation from Beilschmiedia tsangii Leaves

Naturally Occurring Analogues

Alongside this compound, a variety of structurally related lignans have been isolated from Beilschmiedia tsangii, primarily from its stems, leaves, and roots. thieme-connect.comresearchgate.netmdpi.com

During the initial investigation of the stem of B. tsangii, this compound was co-isolated with two other new lignans: Beilschmin B and Beilschmin C. thieme-connect.comsemanticscholar.org Beilschmin B is also a tetrahydrofuran-type lignan, structurally very similar to this compound. thieme-connect.com Beilschmin C was initially identified as a dihydrofuran-type lignan. thieme-connect.comjfda-online.com However, its structure was later re-evaluated and revised. jfda-online.com Like this compound, both Beilschmin B and C have demonstrated cytotoxic properties.

Phytochemical analysis of the leaves of B. tsangii led to the discovery of several new epoxyfuranoid lignans. researchgate.netmdpi.comnih.gov Among these are 4α,5α-epoxythis compound and 4α,5α-epoxybeilschmin B, which are considered epoxy-analogues of this compound and B, respectively. ajol.infomdpi.com The key structural difference is the epoxidation of the C-4,5 bond. ajol.info Interestingly, this structural modification appears to reduce the potent antitubercular activity observed in this compound and B. ajol.infomdpi.comnih.gov

Further exploration of the chemical constituents of B. tsangii, specifically from its roots, yielded additional new lignans, including Beilschminol A and Beilschminol B. mdpi.comajol.inforesearchgate.netresearchgate.net The isolation of these compounds underscores the chemical diversity of secondary metabolites produced in different parts of the same plant. jfda-online.com

The genus Beilschmiedia is a rich source of a wide array of chemical compounds beyond the direct analogues of this compound. ajol.inforesearchgate.net Investigations into B. tsangii have also isolated endiandric acid analogues, 1-phenylbutyl benzoates like tsangin A and tsangin B, and another lignan named beilschmin D. semanticscholar.orgresearchgate.netmdpi.com Other species within the genus, such as B. volckii and B. pulverulenta, produce different types of lignans, including magnolol (B1675913) and various furofuran lignans like sesamin. researchgate.netdergipark.org.tr

Table of Isolated Compounds from Beilschmiedia tsangii

| Compound Name | Type | Plant Part | References |

| This compound | Tetrahydrofuran Lignan | Stem | thieme-connect.comsemanticscholar.orgscielo.br |

| Beilschmin B | Tetrahydrofuran Lignan | Stem | thieme-connect.comsemanticscholar.org |

| Beilschmin C | Dihydrofuran Lignan | Stem | thieme-connect.comjfda-online.com |

| 4α,5α-epoxythis compound | Epoxyfuranoid Lignan | Leaves | semanticscholar.orgresearchgate.netmdpi.comnih.gov |

| 4α,5α-epoxybeilschmin B | Epoxyfuranoid Lignan | Leaves | semanticscholar.orgresearchgate.netmdpi.comnih.gov |

| Beilschmin D | Epoxyfuranoid Lignan | Leaves | semanticscholar.orgresearchgate.netmdpi.com |

| Beilschminol A | Lignan | Roots | jfda-online.comajol.inforesearchgate.netresearchgate.net |

| Beilschminol B | Lignan | Roots | mdpi.comjfda-online.comajol.info |

| Tsangin A | 1-Phenylbutyl Benzoate | Stem | semanticscholar.orgmdpi.com |

| Tsangin B | 1-Phenylbutyl Benzoate | Stem | semanticscholar.orgmdpi.com |

| Tsangin C | Lignan | Roots | ajol.inforesearchgate.netresearchgate.net |

| Tsangibeilin A-D | Endiandric Acid Analogue | Roots | mdpi.comjfda-online.comresearchgate.net |

| Endiandramide A & B | Endiandric Acid Analogue | Roots | mdpi.comjfda-online.comresearchgate.net |

Biosynthetic Pathways and Enantiomeric Considerations

Proposed Biogenetic Mechanisms of Beilschmin A and Related Lignans (B1203133)

The biosynthesis of this compound is believed to follow a path common to many lignans, originating from the dimerization of phenylpropanoid units. acs.orgresearchgate.net This process involves a series of complex chemical reactions, including oxidative coupling and cyclization, to form the characteristic tetrahydrofuran (B95107) core.

Role of Phenylpropanoid Dimerization

Lignans are a diverse class of natural products characterized by the coupling of two C6-C3 phenylpropane units. researchgate.netsemanticscholar.orgnih.gov The biosynthesis is thought to begin with the dimerization of phenylpropanoid precursors, such as sinapyl alcohol. acs.org This initial step, often an oxidative dimerization, forms a crucial carbon-carbon bond that links the two monomeric units. acs.org This dimerization is a key step that sets the stage for the subsequent formation of the varied structural skeletons found in the lignan (B3055560) family.

Oxidative Coupling and Cyclization Events

Following the initial dimerization, a series of oxidative and cyclization reactions are proposed to occur. acs.org A key intermediate in the proposed biosynthesis of tetrahydrofuran-type lignans is a dibenzylbutane lignan. acs.org This intermediate can undergo oxidation at the benzylic position, leading to a more oxidized species. acs.org Subsequent dehydration of this oxidized intermediate is thought to drive the formation of the 2,5-diaryltetrahydrofuran ring system, a core structural feature of this compound. acs.org The total synthesis of this compound has been achieved, and the strategies employed often draw inspiration from these proposed biosynthetic steps. mdpi.comscispace.comresearchgate.net For instance, a bioinspired synthesis of gymnothelignan N, a related lignan, involved an oxidative Friedel-Crafts reaction to construct a key seven-membered ring, showcasing the power of mimicking nature's synthetic strategies. mdpi.comscispace.comresearchgate.net

Relationship to Gymnothelignan and Eupomatilone Biosynthesis

The biosynthetic pathway of this compound is closely linked to that of other lignans, such as gymnothelignans and eupomatilones. researchgate.netscispace.comacs.org A plausible biosynthetic pathway for gymnothelignans is thought to proceed through the formation of a 2,5-diaryltetrahydrofuran intermediate, similar to the proposed pathway for this compound. acs.org In fact, the total synthesis of gymnothelignan N was accomplished alongside the synthesis of this compound, highlighting their close biosynthetic relationship. acs.orgresearchgate.netnih.gov This suggests a divergent pathway from a common intermediate, where different enzymatic reactions channel the precursor towards either the this compound or the gymnothelignan scaffold. The eupomatilones, another class of lignans, also share structural similarities and likely arise from related biosynthetic pathways involving oxidative coupling of phenylpropanoid units. acs.orgnih.gov

Stereochemical Aspects in Natural Product Formation

The stereochemistry of this compound is a critical aspect of its molecular architecture and biological activity. The formation of multiple stereocenters during its biosynthesis is a highly controlled process. The total synthesis of this compound required careful stereoselective reactions to establish the correct relative and absolute stereochemistry of the final molecule. nih.govmdpi.comscispace.com For instance, in one synthetic approach, a highly stereoselective introduction of a methyl group was a key step in forming the desired dibenzyl tetrahydrofuran intermediate. nih.govmdpi.comscispace.com The precise arrangement of substituents around the tetrahydrofuran ring is a defining feature of this compound and is crucial for its biological properties.

Chemical Synthesis and Derivatives of Beilschmin a

Total Synthesis Strategies for Beilschmin A

The total synthesis of this compound has been achieved through several innovative approaches, often intertwined with the synthesis of structurally related lignans (B1203133). These strategies are characterized by their ingenuity in stereocenter construction and ring formation.

The synthesis of this compound has been successfully guided by plausible biosynthetic pathways. acs.orgacs.org These bioinspired strategies often begin with the dimerization of phenylpropanoid units, such as sinapyl alcohol, to form a dibenzylbutane lignan (B3055560) intermediate. acs.org This precursor then undergoes a series of transformations that mimic natural processes.

A notable bioinspired synthesis accomplished the preparation of this compound alongside another complex lignan, Gymnothelignan N. acs.orgnih.gov This approach hinges on the formation of a key 2,5-diaryltetrahydrofuran intermediate, which serves as a common precursor to both natural products. acs.orgacs.org The formation of this tetrahydrofuran (B95107) (THF) ring structure before subsequent oxidative reactions is a key feature of this biomimetic proposal. acs.org The synthesis provides a plausible pathway for the biogenesis of these and other related lignans. nih.govresearchgate.net

Achieving the correct stereochemistry is a critical challenge in the synthesis of this compound. Asymmetric methodologies have been employed to control the formation of its chiral centers. An efficient asymmetric total synthesis was developed based on a biosynthetic pathway, ensuring the production of the correct enantiomer. acs.org

One successful strategy involves an early-stage, highly stereocontrolled aldol (B89426) reaction to set the initial stereocenters. acs.orgacs.org For instance, the diastereoselective aldol addition using a chlorotitanium enolate of a thiazolidinethione propionate (B1217596) has been utilized. acs.orgacs.org Another key asymmetric method is the Evans aldol reaction, which establishes the syn relationship between adjacent stereocenters with high selectivity. acs.orgresearchgate.net These asymmetric reactions lead to chiral intermediates that are then elaborated to afford optically active this compound and its analogues. acs.orgnih.gov

Several key chemical reactions are central to the successful synthesis of this compound and its precursors.

syn Evans Aldol Reaction: This reaction is a cornerstone for establishing the stereochemistry in several syntheses of this compound's precursors. acs.orgnih.govresearchgate.net It reliably creates the desired syn configuration at the newly formed stereocenters, which is crucial for the subsequent formation of the tetrahydrofuran ring. researchgate.net

Intramolecular Hydrogenative Dehydration: The formation of the core tetrasubstituted tetrahydrofuran ring has been achieved through a one-pot hemiketal formation and intramolecular hydrogenative dehydration. acs.orgnih.gov This reaction, often catalyzed by palladium on carbon or palladium hydroxide (B78521) under a hydrogen atmosphere, proceeds from a hemiketal intermediate to furnish the stable THF ring structure. acs.org

Reductive Deoxygenation: This transformation is implicitly achieved through the intramolecular hydrogenative dehydration sequence, where a hydroxyl group is eliminated during the formation of the THF ring. acs.org This process involves the dehydration of a hemiketal intermediate followed by hydrogenation, which also serves to remove other protecting groups, such as benzyl (B1604629) ethers, simultaneously. acs.org

Methylation: The final step in several total syntheses of this compound is a simple methylation of a phenolic hydroxyl group on the precursor molecule. acs.orgsemanticscholar.orgmdpi.com This is typically accomplished using an electrophilic methyl source like iodomethane. acs.org A highly diastereoselective methylation has also been employed earlier in the synthetic sequence to introduce a methyl group onto the lignan backbone. acs.orgsemanticscholar.org

The efficiency of the developed synthetic routes has been demonstrated by scaling up the production of this compound. At least one synthetic pathway, featuring the key Evans aldol reaction and intramolecular hydrogenative dehydration, has been successfully conducted on a gram scale. acs.orgthieme-connect.com Furthermore, a gram-scale procedure for a key one-carbon homologative γ-butyrolactonization, which generates a crucial intermediate for a divergent synthesis of this compound, has also been reported. acs.org

Key Reaction Transformations (e.g., syn Evans Aldol Reaction, Intramolecular Hydrogenative Dehydration, Phenol (B47542) Oxidative Dearomatization/Friedel–Crafts Reaction, Reductive Deoxygenation, Methylation)

Synthesis of this compound Analogues and Structural Variants

The synthetic strategies developed for this compound are often flexible enough to allow for the synthesis of other structurally related natural products.

Divergent synthesis has emerged as a powerful and efficient strategy. These approaches utilize a common intermediate to access a variety of lignan structures. A key strategy is based on an early-stage one-carbon homologative lactonization reaction to construct a core γ-butyrolactone scaffold bearing two vicinal stereogenic centers. acs.orgacs.orgnih.gov

This versatile chiral intermediate can be readily converted into this compound via desilylation and methylation. acs.org Alternatively, the same intermediate serves as a launching point for the synthesis of the more complex Gymnothelignan N and several members of the Eupomatilone family (such as Eupomatilones 1, 3, 4, and 7). acs.orgacs.orgnih.gov This divergent approach is highly efficient, enabling the rapid and effective assembly of multiple optically active lignans from commercially available starting materials, often in as few as five to seven steps. acs.orgacs.org

Synthetic Access to Epoxy-Analogues and Other Derivatives

The synthesis of derivatives of this compound, including its epoxy-analogues, has been an area of interest for exploring structure-activity relationships. The epoxidation of the C4/C5 bond in this compound results in the formation of 4α,5α-epoxythis compound. nih.gov Research has indicated that this structural modification, the addition of an epoxy group, can significantly reduce the biological activity of the parent compound. nih.govajol.info

Synthetic strategies have been developed that allow for divergent access to this compound and its derivatives from a common intermediate. For instance, a key chiral γ-butyrolactone intermediate can be utilized for the straightforward synthesis of this compound. acs.org In one approach, the desilylation of a protected intermediate followed by methylation yields this compound in a high yield of 96%. acs.org An alternative pathway starting from a different lactone intermediate also affords this compound, demonstrating the flexibility of the synthetic route to access various derivatives. acs.org

Advanced Synthetic Methodologies and Their Application to Lignan Chemistry

One-Carbon Homologative Lactonization

The process begins with a stereocontrolled aldol addition, which sets the stage for the crucial lactonization step. This sequence allows for the creation of the γ-butyrolactone core, which serves as a versatile intermediate for the divergent synthesis of this compound and other related lignans. acs.orgfigshare.com The Kowalski ester homologation reaction, which was modified for this specific transformation, provides a reliable method for producing a variety of γ-butyrolactones with different substituent patterns. acs.orgacs.org

Table 1: Key Steps in the Synthesis of this compound via Homologative Lactonization acs.org

| Step | Reaction | Description | Yield |

|---|---|---|---|

| 1 | syn-Aldol Addition | A diastereoselective aldol addition between the chlorotitanium enolate of thiazolidinethione propionate and 5-methoxypiperonal. | 97% |

| 2 | Homologative Lactonization | The resulting syn-aldol adduct undergoes a modified one-carbon homologative lactonization to form the key γ-butyrolactone intermediate. | 94% |

Tandem Nucleophilic Addition/Redox Isomerization/Oxidative Coupling/Cycloetherification Reactions

A powerful tandem reaction sequence has been developed for the streamlined synthesis of tetrahydrofuran lignans, which share the core structure of this compound. This methodology assembles the entire carbon skeleton in a single step, offering a highly convergent approach. rsc.org While the direct synthesis of this compound using this exact tandem sequence is not detailed, the method has been successfully applied to synthesize its stereoisomer, beilschmin B, demonstrating its applicability to this class of compounds. rsc.org

The process involves a sequence of four distinct reactions occurring in one pot:

Nucleophilic Addition: An aryllithium reagent undergoes a 1,2-addition to an α,β-unsaturated aldehyde, forming a lithium alkoxide.

Redox Isomerization: In the presence of a ruthenium catalyst, the allylic alkoxide isomerizes to a lithium enolate.

Oxidative Coupling: A single electron transfer (SET) oxidation of the enolate triggers a radical dimerization, forming the 1,4-dicarbonyl backbone of the lignan.

Cycloetherification: The resulting 1,4-diketone is then reduced and undergoes a diastereoselective cycloetherification to yield the final trans,trans,trans-2,5-diaryl-3,4-dimethyltetrahydrofuran lignan. rsc.org

This tandem organometallic-radical crossover strategy is an efficient way to create 1,4-diketones with good yield and diastereoselectivity. rsc.org

Table 2: Tandem Reaction Sequence for Lignan Synthesis rsc.org

| Stage | Reaction Type | Mechanism Detail |

|---|---|---|

| I | Nucleophilic Addition | 1,2-addition of aryllithium to an unsaturated aldehyde. |

| II | Redox Isomerization | Ruthenium-catalyzed transformation of the resulting alkoxide to an enolate. |

| III | Oxidative Coupling | Single electron oxidation triggers radical dimerization to form a 1,4-diketone. |

Preclinical Biological Investigations and Potential Mechanisms of Action

Spectrum of Biological Activities

Antimicrobial Research (including Antitubercular Activity)

Beilschmin A has demonstrated notable antimicrobial activity, particularly against Mycobacterium tuberculosis. Isolated from the leaves of Beilschmiedia tsangii, this compound exhibited potent antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 2.5 μg/mL against Mycobacterium tuberculosis 90-221387 in vitro. nih.govthieme-connect.comresearchgate.net This finding highlights its potential as a lead compound for the development of new antituberculosis drugs. ijpsonline.comscienceopen.com

Further studies have identified this compound as a potential antibacterial agent, particularly against multidrug-resistant (MDR) bacteria. researchgate.netresearchgate.net Research on various species of the Beilschmiedia genus has pointed to the potential of its constituent compounds, including this compound, in combating infections caused by MDR bacteria. researchgate.netresearchgate.net

Table 1: Antitubercular Activity of this compound

| Compound | Test Organism | Activity (MIC) | Source |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis 90-221387 | 2.5 μg/mL | nih.govthieme-connect.comresearchgate.net |

Anti-inflammatory Research

Preclinical studies suggest that this compound possesses anti-inflammatory properties. Lignans (B1203133) isolated from Beilschmiedia tsangii, including this compound, have been shown to exhibit anti-inflammatory activity by inhibiting inducible nitric oxide synthase (iNOS). researchgate.net The anti-inflammatory potential of compounds from the Beilschmiedia genus is a subject of ongoing research. bioline.org.bracs.org Some studies have explored the inhibition of cyclooxygenase (COX) enzymes as a possible mechanism of action for the anti-inflammatory effects of related compounds. rjeid.comnih.gov

Cytotoxic Research

This compound has been investigated for its cytotoxic activity against various cancer cell lines. researchgate.net When isolated from the stem of Beilschmiedia tsangii, this compound demonstrated significant in vitro cytotoxicity against P-388 and HT-29 cell lines, with IC50 values of 1.2 and 5.0 µg/mL, respectively. researchgate.netscielo.br This was part of a broader screening of compounds from the plant, where several other isolates also showed cytotoxic effects. researchgate.net The cytotoxic potential of compounds from the Beilschmiedia genus against various human cancer cell lines continues to be an active area of research. researchgate.netrsc.orgmdpi.commit.edu

Table 2: Cytotoxic Activity of this compound

| Compound | Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| This compound | P-388 | 1.2 µg/mL | researchgate.netscielo.br |

| This compound | HT-29 | 5.0 µg/mL | researchgate.netscielo.br |

Antioxidant Research

The antioxidant potential of compounds from the Beilschmiedia genus has been reported in several studies. bioline.org.brajol.info While specific antioxidant data for this compound is not extensively detailed in the provided search results, the broader class of lignans and extracts from Beilschmiedia species have shown antioxidant activity in various assays, such as the DPPH radical scavenging assay. researchgate.net Lignans, in general, are recognized for their antioxidant properties. researchgate.netresearchgate.net

Other Investigated Activities (e.g., Hepatoprotective, Platelet Activating Factor Antagonism, Immunosuppressive, Antiasthmatic)

The broader class of lignans, to which this compound belongs, has been associated with a wide range of other biological activities. These include hepatoprotective effects, platelet-activating factor (PAF) antagonism, immunosuppressive properties, and antiasthmatic potential. acs.orgresearchgate.netresearchgate.netresearchgate.net For instance, some lignans have shown PAF antagonistic activities, which can be relevant for conditions like asthma. nih.gov While direct evidence for these activities specifically for this compound is limited in the provided results, the known pharmacological profile of lignans suggests these are plausible areas for future research.

Structure-Activity Relationship (SAR) Studies in Lignan (B3055560) Chemistry

The structure-activity relationship (SAR) for this compound is understood within the broader context of tetrahydrofuran (B95107) lignan chemistry. Lignans are a large class of natural products characterized by the dimerization of two phenylpropanoid units. acs.org The diverse biological activities of lignans, including anti-inflammatory, antitumor, and antioxidant effects, are closely linked to their structural features. researchgate.net

The tetrahydrofuran ring and the nature and position of substituents on the aromatic rings are critical determinants of bioactivity. For instance, the stereochemistry of the substituents on the tetrahydrofuran core can significantly influence the biological effects. researchgate.net

The biosynthesis of tetrahydrofuran-type lignans like this compound is proposed to occur via the oxidative dimerization of two C6-C3 units, such as coniferyl alcohol. researchgate.netacs.org This process can lead to a variety of stereochemical arrangements, and it is suggested that dirigent proteins may play a role in controlling the stereoselectivity of these reactions in vivo. researchgate.net The specific arrangement of the methoxy (B1213986) groups on the phenyl rings and the stereochemistry at the chiral centers of the tetrahydrofuran ring in this compound are believed to be crucial for its observed cytotoxic and antitubercular activities. However, detailed SAR studies involving the synthesis and biological evaluation of a series of this compound analogs have not yet been extensively published. Such studies would be valuable for optimizing its potency and elucidating its mechanism of action.

Proposed Molecular Mechanisms of Action

The precise molecular mechanisms underlying the biological activities of this compound are still under investigation. However, based on its observed effects in preclinical studies and the known mechanisms of other related lignans, some potential pathways can be proposed.

The cytotoxic activity of this compound against cancer cell lines such as P-388 and HT-29 suggests that it may interfere with fundamental cellular processes essential for cancer cell proliferation and survival. nih.govnih.gov Some lignans are known to exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division. researchgate.net It is plausible that this compound could share this mechanism, leading to cell cycle arrest and apoptosis. Another potential mechanism could involve the induction of oxidative stress within cancer cells or the modulation of key signaling pathways involved in cell growth and death.

In the context of its antitubercular activity, the mechanism is likely tied to the inhibition of a specific molecular target within Mycobacterium tuberculosis. d-nb.info The lipophilic nature of this compound may facilitate its passage through the complex, lipid-rich cell wall of the mycobacterium. Once inside, it could inhibit essential enzymes involved in metabolic pathways, cell wall synthesis, or DNA replication. The potent MIC value suggests a specific mode of action rather than a non-specific disruptive effect on the cell membrane. researchgate.net Further research is required to identify the specific molecular targets of this compound in both cancer cells and mycobacteria to fully elucidate its mechanisms of action.

Future Research Perspectives in Beilschmin a Studies

Unexplored Biological Activities and Broader Therapeutic Potential

Initial research has highlighted Beilschmin A for its potent antitubercular activity, exhibiting a minimum inhibitory concentration (MIC) of 2.5 µg/mL against Mycobacterium tuberculosis. researchgate.net However, the full spectrum of its biological activities remains largely unexplored. The broader Beilschmiedia genus, from which this compound is derived, is a rich source of diverse bioactive compounds, including lignans (B1203133), alkaloids, flavonoids, and endiandric acids. ajol.infonih.govresearchgate.net These related compounds have demonstrated a wide array of pharmacological effects, suggesting that this compound may possess similar, yet undiscovered, therapeutic potential.

Future investigations should prioritize screening this compound for a variety of other bioactivities reported for compounds from this genus. ajol.info For instance, extracts from various Beilschmiedia species and their isolated constituents have shown anti-inflammatory, antioxidant, cytotoxic, antibacterial, and antimalarial properties. jrespharm.comresearchgate.netdergipark.org.tr Given that this compound is a furanoid lignan (B3055560), exploring its potential as an anti-inflammatory agent is a logical step, as other compounds from Beilschmiedia tsangii have shown potent inhibition of nitric oxide (NO) production in RAW 264.7 cells. nih.gov Similarly, its cytotoxic potential against various cancer cell lines warrants investigation, a common characteristic among lignans. researchgate.net The structural relationship to other lignans also suggests potential antiviral and neuroprotective activities, which are areas ripe for exploration.

| Potential Bioactivity | Rationale based on Beilschmiedia Genus/Related Compounds | Relevant Species/Compounds |

|---|---|---|

| Anti-inflammatory | Extracts of B. tsangii and B. erythrophloia, and isolated endiandric acid analogues show potent anti-inflammatory effects. dergipark.org.trnih.gov | Beilschmiedia tsangii, Beilschmiedia erythrophloia |

| Antioxidant | Extracts from B. glabra and B. madang show significant radical scavenging and antioxidant activities. jrespharm.comresearchgate.net | Beilschmiedia glabra, Beilschmiedia madang |

| Cytotoxic/Anticancer | O,O-dimethylcoclaurine from B. brevipes and other compounds have shown cytotoxicity against cancer cell lines like P-388. researchgate.netresearchgate.net Kunstlerone from B. madang showed moderate cytotoxicity against several cancer cell lines. researchgate.net | Beilschmiedia brevipes, Beilschmiedia madang |

| Antibacterial | Extracts from B. obscura and compounds from B. anacardioides are active against various Gram-positive and Gram-negative bacteria. d-nb.info | Beilschmiedia anacardioides, Beilschmiedia obscura |

| Antimalarial | Flavonoids and alkaloids from B. zenkeri have displayed significant anti-plasmodial activity against chloroquine-resistant strains of Plasmodium falciparum. ajol.inforesearchgate.net | Beilschmiedia zenkeri |

Advanced Synthetic Methodologies for Novel Analogue Development

The total synthesis of this compound has been achieved, providing a foundational framework for producing the natural product and its analogues in the laboratory. acs.orgmdpi.com One successful bioinspired synthesis utilized key steps including a syn Evans aldol (B89426) reaction, an intramolecular hydrogenative dehydration, and a phenol (B47542) oxidative dearomatization/Friedel–Crafts reaction. acs.orgresearchgate.net Another divergent approach employed a one-carbon homologative lactonization to construct the core γ-butyrolactone structure, which also enabled the synthesis of related lignans like gymnothelignan N and various eupomatilones from a common intermediate. researchgate.netnih.gov

Future research should focus on leveraging these established synthetic routes to develop novel analogues of this compound. Advanced methodologies could be employed to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties. Strategies could include:

Divergent Synthesis: Expanding on the use of common intermediates to create a library of analogues with varied substitutions on the aromatic rings. researchgate.net This would allow for a systematic exploration of structure-activity relationships (SAR).

Catalytic Asymmetric Synthesis: Developing more efficient and highly stereoselective methods to access the core tetrahydrofuran (B95107) scaffold. mdpi.com This could involve exploring new catalysts for the key cyclization and bond-forming reactions.

Biocatalysis: Integrating enzymatic reactions into the synthetic sequence could offer a green and highly selective alternative to traditional chemical steps, particularly for stereospecific transformations. chemrxiv.orgburleylabs.co.uk

Late-Stage Functionalization: Developing methods to modify the this compound scaffold after the core is assembled. This would enable rapid diversification and the introduction of functional groups or probes for mechanistic studies.

The development of such synthetic strategies is crucial for generating novel chemical entities based on the this compound scaffold, which can then be screened for improved or entirely new biological activities. rsc.org

Mechanistic Elucidation at the Molecular Level

While this compound's antitubercular activity is established, its precise mechanism of action at the molecular level remains to be fully elucidated. researchgate.net Understanding how it exerts its effects is a critical next step for its development as a potential therapeutic agent. Future research should focus on identifying and validating its direct molecular targets within Mycobacterium tuberculosis.

Preliminary in silico molecular docking studies have provided some initial hypotheses. chemrxiv.org These studies predicted the binding interactions of 53 anti-mycobacterial natural products, including this compound, against seven essential mycobacterial enzymes. chemrxiv.org The results suggested that this compound may interact with several key proteins crucial for bacterial survival.

| Potential Molecular Target in M. tuberculosis | Function of Target | Predicted Binding Energy (kcal/mol) |

|---|---|---|

| Pks13 | Polyketide synthase involved in mycolic acid biosynthesis. | -8.7 |

| DprE1 | Decaprenylphosphoryl-β-D-ribose oxidase, essential for cell wall arabinan (B1173331) synthesis. | -7.9 |

| PanK | Pantothenate kinase, involved in coenzyme A biosynthesis. | -7.0 |

| PknB | Serine/threonine-protein kinase, involved in cell division and growth. | -8.0 |

| InhA | Enoyl-acyl carrier protein reductase, target of isoniazid. | -6.8 |

Data sourced from a molecular docking study of natural products against mycobacterial targets. chemrxiv.org

To validate these computational predictions and uncover the definitive mechanism, several experimental approaches are necessary:

Target-Based Screening: Expressing and purifying the predicted target proteins (e.g., Pks13, PknB) and performing in vitro binding and enzyme inhibition assays with synthetic this compound.

Affinity Chromatography: Immobilizing a this compound analogue onto a solid support to capture its binding partners from mycobacterial cell lysates, followed by identification via mass spectrometry.

Resistant Mutant Screening: Generating and sequencing M. tuberculosis mutants that are resistant to this compound to identify mutations in the gene(s) encoding its target(s).

Transcriptomic/Proteomic Analysis: Treating mycobacteria with this compound and analyzing changes in gene expression and protein levels to identify pathways affected by the compound.

Elucidating the molecular mechanism will not only validate this compound as a potential drug lead but also provide critical insights for designing second-generation analogues with improved target engagement. researchgate.net

Bioavailability and Pharmacokinetic Research Strategies

A significant hurdle for many natural products in drug development is poor bioavailability and unfavorable pharmacokinetic profiles. nih.gov Detailed preclinical studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound have not yet been reported but are essential for its progression. ajol.inforesearchgate.net A review of the Beilschmiedia genus highlights that detailed preclinical toxicity, bioavailability, and pharmacokinetic investigations of its isolated compounds are required to verify their safety and suitability as medicines. ajol.inforesearchgate.net

Future research must address these knowledge gaps. Key strategies should include:

In Vitro ADME Assays: Using models like Caco-2 cell monolayers to assess intestinal permeability and liver microsomes to study metabolic stability and identify major metabolites.

In Vivo Pharmacokinetic Studies: Administering this compound to animal models (e.g., mice, rats) via different routes (intravenous, oral) to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability. nih.govnih.gov

Metabolite Identification: Characterizing the major metabolites of this compound to understand its biotransformation pathways and whether metabolites contribute to its activity or potential toxicity.

Given that many lignans suffer from low water solubility and extensive first-pass metabolism, research into advanced drug delivery strategies may be necessary to improve the pharmacokinetic profile of this compound. nih.gov Promising approaches include the development of carrier systems such as lipid nanoparticles, quantum dots, or protein nanoparticles to enhance solubility, protect the compound from premature metabolism, and potentially improve its delivery to target sites. mdpi.com

Continued Exploration of the Beilschmiedia Genus for Novel Lignans and Bioactive Compounds

The discovery of this compound from Beilschmiedia tsangii underscores the immense potential of the Beilschmiedia genus as a source of novel bioactive compounds. thieme-connect.com This pantropical genus comprises approximately 287 species, yet only a small fraction (around 24 species) have undergone significant phytochemical investigation. ajol.inforesearchgate.net This leaves a vast, untapped reservoir of chemical diversity to be explored.

The genus is known to produce a wide range of secondary metabolites beyond lignans. nih.gov Systematic investigation of understudied or unexamined Beilschmiedia species is highly likely to yield not only new analogues of this compound but also entirely new chemical scaffolds with unique biological activities. ajol.info

| Compound Class | Examples of Isolated Compounds | Reported Biological Activities |

|---|---|---|

| Lignans/Neolignans | This compound/B/C/D, Erythrophloin C, Kunstlerone | Antitubercular, Anti-inflammatory, Cytotoxic ajol.inforesearchgate.netthieme-connect.com |

| Endiandric Acids | Endiandric Acid A/K/L, Tsangibeilin A/B | Anti-inflammatory, Antibacterial nih.govnih.gov |

| Alkaloids | (+)-Reticuline, (+)-Boldine, Lindcarpine | Cytotoxic, Antimalarial researchgate.netresearchgate.net |

| Flavonoids | Beilschmie Flavonoid A/B | Antiplasmodial, Antibacterial researchgate.net |

| Terpenoids | Lupeol, Taraxerol, Betulinic Acid | Antiplasmodial, Anti-inflammatory ajol.infojrespharm.com |

| Essential Oils | β-eudesmol, β-selinene, δ-cadinene | Antioxidant, Antifungal, Acetylcholinesterase inhibitory researchgate.netjrespharm.com |

A summary of major compound classes isolated from the Beilschmiedia genus. ajol.infonih.govjrespharm.comresearchgate.net

Future research efforts should employ modern analytical techniques, such as UPLC-HRMS and metabolomic profiling, to rapidly analyze extracts from different Beilschmiedia species. researchgate.net This approach, combined with bioactivity-guided fractionation, can accelerate the discovery of new lead compounds. The continued exploration of this chemically rich genus is a promising strategy for identifying the next generation of natural product-based therapeutic agents. ajol.info

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating Beilschmin A from natural sources, and how can experimental reproducibility be ensured?

- Answer : Isolation typically involves solvent extraction (e.g., methanol or dichloromethane) followed by chromatographic techniques like column chromatography (silica gel, Sephadex LH-20) and HPLC. Reproducibility requires detailed documentation of solvent ratios, temperature, and pressure conditions. For example, a 3:7 ethyl acetate/hexane gradient is commonly used for silica-based separation . Ensure purity via NMR (≥95%) and LC-MS, adhering to characterization guidelines in the Beilstein Journal of Organic Chemistry .

Q. How can researchers validate the structural elucidation of this compound using spectroscopic data?

- Answer : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to confirm connectivity and stereochemistry. Compare experimental IR and UV-Vis spectra with computational predictions (e.g., DFT). Discrepancies >5% in NMR shifts may indicate misassignment, necessitating re-evaluation of sample preparation or spectral acquisition parameters .

Q. What in vitro bioactivity assays are most suitable for preliminary screening of this compound?

- Answer : Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for antioxidants). Normalize results to solvent-only controls and report IC₅₀ values with 95% confidence intervals. Triplicate experiments minimize variability .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design. Contradictions often arise from differences in assay protocols (e.g., cell lines, exposure durations). Conduct meta-analyses using standardized effect sizes and heterogeneity tests (e.g., I² statistic). Replicate conflicting studies under identical conditions to isolate variables .

Q. What strategies optimize the total synthesis of this compound while minimizing side reactions?

- Answer : Employ retrosynthetic analysis to identify unstable intermediates. Use protecting groups (e.g., TBS for hydroxyls) and low-temperature reactions (-78°C) for stereochemical control. Monitor reaction progress via TLC/HPLC and characterize intermediates with HRMS. Yield optimization may require DoE (Design of Experiments) to test catalyst loading and solvent polarity .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases, receptors) and validate with MD simulations (GROMACS). Compare binding affinities (ΔG values) across homologs. Use QSAR models to predict toxicity and bioavailability, ensuring training datasets include structurally related compounds .

Methodological and Analytical Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

- Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀/EC₅₀. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report p-values adjusted for multiple testing (e.g., Bonferroni correction) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Answer : Test degradation kinetics at 4°C, 25°C, and 40°C/75% RH over 6 months. Analyze samples monthly via HPLC-UV for purity loss. Use Arrhenius equations to predict shelf life. Include light-exposure cohorts to assess photodegradation .

Data Presentation and Reproducibility

Table 1 : Example Characterization Data for this compound

| Parameter | Value/Description | Method |

|---|---|---|

| Molecular Formula | C₂₀H₂₄O₅ | HRMS (ESI+) |

| ¹H NMR (CDCl₃) | δ 6.72 (s, 1H, H-7) | 500 MHz, Bruker |

| Purity | ≥98% | HPLC (C18, 220 nm) |

| Melting Point | 152–154°C | Differential Scanning Calorimetry |

Key Considerations for Research Design

- Ethical Compliance : Ensure all biological assays comply with institutional biosafety protocols (e.g., IBC approvals) .

- Interdisciplinary Collaboration : Integrate phytochemical, computational, and pharmacological expertise to address mechanistic gaps .

- Data Transparency : Share raw spectral data and synthetic protocols in supplementary materials to facilitate peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.